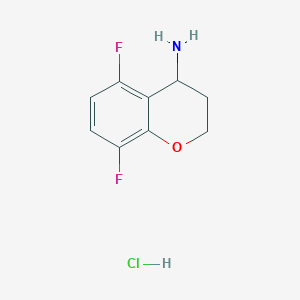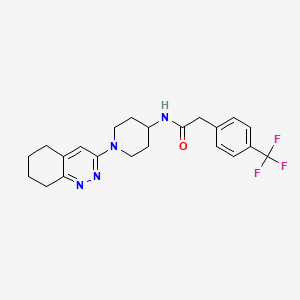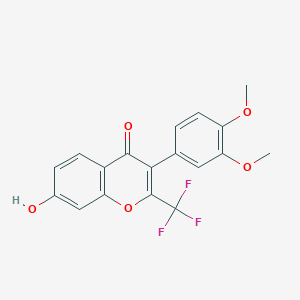![molecular formula C15H19N5O2 B2465411 4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878730-71-3](/img/structure/B2465411.png)
4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various alkyl and alkenyl substituents
Preparation Methods
The synthesis of 4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Substituents: The alkyl and alkenyl groups are introduced through alkylation and alkenylation reactions using appropriate reagents such as alkyl halides and alkenyl halides.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain an imidazole ring, are known for their antimicrobial properties.
Purine Derivatives: Compounds like caffeine and theobromine, which are purine derivatives, are known for their stimulant effects.
The uniqueness of this compound lies in its specific structure and the combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,7-dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-6-7-18-13(21)11-12(17(5)15(18)22)16-14-19(11)8-10(4)20(14)9(2)3/h6,8-9H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZURCSTJLJKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
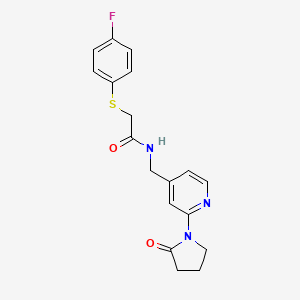
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)
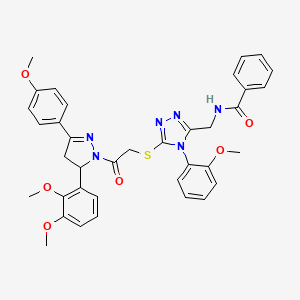
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B2465335.png)
![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
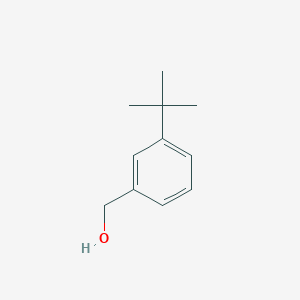

![Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B2465345.png)
![2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2465346.png)
![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2465347.png)
